4-fluoro-7-nitro-2,3-dihydro-1H-indole
Overview
Description
4-fluoro-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a nitro group at the 7-position of the indole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets of the indole derivative and the nature of its interaction with these targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific targets and biochemical pathways affected by the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-nitrobenzaldehyde.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the indole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), and polar aprotic solvents (dimethylformamide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide) and acidic or basic conditions.
Major Products Formed
Reduction: 4-fluoro-7-amino-2,3-dihydro-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives such as indole-2,3-dione.
Scientific Research Applications
4-fluoro-7-nitro-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
7-nitro-2,3-dihydro-1H-indole: Lacks the fluorine atom, affecting its reactivity and biological activity.
4-chloro-7-nitro-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
4-fluoro-7-nitro-2,3-dihydro-1H-indole is unique due to the presence of both fluorine and nitro groups on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-7-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVIDRYITUVQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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